Cas no 884330-12-5 (6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan)

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan structure
884330-12-5 structure
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
884330-12-5
C26H24N2O4
428.479766845703
MFCD19705098
1031695

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan Properties

Names and Identifiers

    • 1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
    • 1H-Benzimidazole-6-carboxylic acid, 1-[(2'-carboxy[1,1'- biphenyl]-4-yl)methyl]-4-methyl-2-propyl-
    • 3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid
    • 6-DES(1-METHYL-2-BENZIMIDAZOLYL)-6-CARBOXY TELMISARTAN
    • BEN450
    • Telmisartan Diacid Impurity
    • UNII-3J26V3NR17
    • 3J26V3NR17
    • 1-((2'-Carboxybiphenyl-4-yl)methyl)-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic acid
    • Telmisartan impurity E [EP]
    • 1H-Benzimidazole-6-carboxylic acid, 1-((2'-carboxy(1,1'-biphenyl)-4-yl)methyl)-4-methyl-2-propyl-
    • 1-[(
    • 1-[(2′-Carboxy[1,1′-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (ACI)
    • 1-((2′-Carboxy-[1,1′-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
    • +Expand
    • MFCD19705098
    • XVWHGXBWUBIPAA-UHFFFAOYSA-N
    • 1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32)
    • O=C(C1C=C(C)C2N=C(CCC)N(C=2C=1)CC1C=CC(C2C(C(O)=O)=CC=CC=2)=CC=1)O

Computed Properties

  • 428.17400
  • 2
  • 5
  • 7
  • 32
  • 662
  • 92.4

Experimental Properties

  • 5.40890
  • 92.42000
  • 694.3±55.0°C at 760 mmHg

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GWRE-250mg
6-Des(1-Methyl-2-benziMidazolyl)-6-carboxy TelMisartan
884330-12-5 97%
250mg
$144.00 2024-04-20
A2B Chem LLC
AH88154-250mg
1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1h-benzo[d]imidazole-6-carboxylic acid
884330-12-5 97%
250mg
$131.00 2024-04-19
Aaron
AR00GWZQ-50mg
6-Des(1-Methyl-2-benziMidazolyl)-6-carboxy TelMisartan
884330-12-5 97%
50mg
$59.00
Alichem
A069003486-250mg
1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
884330-12-5 97%
250mg
$323.40 2023-08-31
Ambeed
A703923-100mg
1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
884330-12-5 97%
100mg
$125.0 2024-07-16
Biosynth
ID21073-2 mg
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan
884330-12-5
2mg
$50.00
Chemenu
CM158377-1g
1-((2'-carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
884330-12-5 97%
1g
$688
eNovation Chemicals LLC
D752462-100mg
6-Des(1-Methyl-2-benziMidazolyl)-6-carboxy TelMisartan
884330-12-5 97%
100mg
$175 2022-04-13
TRC
D291020-10mg
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
884330-12-5
10mg
$ 87.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223044-250mg
1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
884330-12-5 97%
250mg
¥1632 2023-04-13

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
1.2 10 h, rt
1.3 Reagents: Water ;  cooled
2.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
2.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
3.2 10 h, rt
3.3 Reagents: Water ;  cooled
4.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
2.2 10 h, rt
2.3 Reagents: Water ;  cooled
3.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, -2 - 0 °C; 4 h, 0 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
3.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
4.2 10 h, rt
4.3 Reagents: Water ;  cooled
5.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; 40 min, < 15 °C; 15 °C → reflux; 2 h, reflux; cooled
2.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, -2 - 0 °C; 4 h, 0 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
4.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
5.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
5.2 10 h, rt
5.3 Reagents: Water ;  cooled
6.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; 40 min, < 15 °C; 15 °C → reflux; 2 h, reflux; cooled
3.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, -2 - 0 °C; 4 h, 0 °C
3.2 Reagents: Water ;  cooled
4.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
5.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
6.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
6.2 10 h, rt
6.3 Reagents: Water ;  cooled
7.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  35 - 40 °C; 40 °C → reflux; 1.5 h, reflux; reflux → 50 °C; 30 min, 50 - 55 °C; 55 °C → rt; 30 min, rt
1.2 Reagents: Water ;  20 - 25 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; 40 min, < 15 °C; 15 °C → reflux; 2 h, reflux; cooled
4.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, -2 - 0 °C; 4 h, 0 °C
4.2 Reagents: Water ;  cooled
5.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
6.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
7.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
7.2 10 h, rt
7.3 Reagents: Water ;  cooled
8.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
8.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan Raw materials

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan Preparation Products

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:884330-12-5)6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
A862197
99%/99%
250mg/1g
185.0/559.0
atkchemica
(CAS:884330-12-5)6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
CL17202
95%+
1g/5g/10g/100g
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